2-Fluoro-6-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile
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Overview
Description
2-Fluoro-6-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as FNPPB and is used as a tool compound for the study of ion channels and receptors.
Mechanism of Action
The mechanism of action of FNPPB involves the inhibition of voltage-gated sodium channels. This inhibition results in a decrease in the flow of sodium ions into cells, which in turn leads to a decrease in the excitability of neurons.
Biochemical and Physiological Effects:
FNPPB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of voltage-gated sodium channels in a dose-dependent manner. Additionally, it has been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FNPPB in lab experiments is that it is a highly specific inhibitor of voltage-gated sodium channels. This specificity allows researchers to study the effects of sodium channel inhibition in a controlled manner. However, one of the limitations of using FNPPB is that it is a relatively expensive compound, which may limit its use in some labs.
Future Directions
There are several future directions for research on FNPPB. One area of research is the development of new analogs of FNPPB that may have improved potency and selectivity for voltage-gated sodium channels. Another area of research is the study of the long-term effects of sodium channel inhibition on neuronal function. Finally, there is a need for additional research on the potential therapeutic applications of FNPPB, particularly in the treatment of pain and epilepsy.
Synthesis Methods
The synthesis of FNPPB is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-fluorobenzonitrile with 4-(2-methyl-5-nitrophenyl)sulfonylpiperazine in the presence of a base. This reaction produces an intermediate compound, which is then further reacted with a coupling agent to form FNPPB.
Scientific Research Applications
FNPPB has been used extensively in scientific research as a tool compound for the study of ion channels and receptors. It is particularly useful in the study of voltage-gated sodium channels, which are important targets for the development of new drugs for the treatment of pain and epilepsy.
properties
IUPAC Name |
2-fluoro-6-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4S/c1-13-5-6-14(23(24)25)11-18(13)28(26,27)22-9-7-21(8-10-22)17-4-2-3-16(19)15(17)12-20/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRDYKHJNZNQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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